tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-nitropyrimidin-2-yl)carbamate
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Overview
Description
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(5-nitropyrimidin-2-yl)carbamate: is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a nitropyrimidinyl moiety, and a tert-butoxycarbonyl group. It is primarily used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-nitropyrimidin-2-yl)carbamate involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 5-nitropyrimidine under specific conditions. The reaction typically requires a base such as cesium carbonate and a solvent like 1,4-dioxane. The mixture is stirred at room temperature to yield the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(5-nitropyrimidin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as methanol and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(5-nitropyrimidin-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-nitropyrimidin-2-yl)carbamate involves its interaction with specific molecular targets. The nitropyrimidinyl moiety can interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The tert-butoxycarbonyl group provides stability and protects the molecule from premature degradation.
Comparison with Similar Compounds
Similar compounds include:
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
tert-Butyl N-(5-bromopyrimidin-2-yl)-N-(tert-butoxy)carbonyl carbamate: A brominated analog with different reactivity.
tert-Butyl N-(5-chloropyrimidin-2-yl)-N-(tert-butoxy)carbonyl carbamate: A chlorinated analog used in similar applications.
The uniqueness of tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-nitropyrimidin-2-yl)carbamate lies in its nitropyrimidinyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(5-nitropyrimidin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O6/c1-13(2,3)23-11(19)17(12(20)24-14(4,5)6)10-15-7-9(8-16-10)18(21)22/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJSQYZERWTSNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=C(C=N1)[N+](=O)[O-])C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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